molecular formula C12H12F6N2O2 B4887771 1-(4-Ethoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

1-(4-Ethoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

Cat. No.: B4887771
M. Wt: 330.23 g/mol
InChI Key: KJWMJYAYZFLGCZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is a synthetic organic compound characterized by the presence of an ethoxyphenyl group and a hexafluoropropan-2-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea typically involves the reaction of 4-ethoxyaniline with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies. Its interactions with specific enzymes or receptors can be investigated to understand its biological activity.

    Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications. It could be explored as a candidate for drug development targeting specific diseases or conditions.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-3-(1,1,1-trifluoropropan-2-yl)urea: Similar structure with a trifluoropropan-2-yl group instead of a hexafluoropropan-2-yl group.

    1-(4-Ethoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)thiourea: Similar structure with a thiourea moiety instead of a urea moiety.

Uniqueness

1-(4-Ethoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is unique due to the presence of both an ethoxyphenyl group and a hexafluoropropan-2-yl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F6N2O2/c1-2-22-8-5-3-7(4-6-8)19-10(21)20-9(11(13,14)15)12(16,17)18/h3-6,9H,2H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWMJYAYZFLGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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